8-Methylnaphthalene-1-carbonitrile
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Overview
Description
8-Methylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C12H9N It is a derivative of naphthalene, characterized by the presence of a methyl group at the 8th position and a nitrile group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylnaphthalene-1-carbonitrile typically involves the nitration of 8-methylnaphthalene followed by a Sandmeyer reaction. The nitration process introduces a nitro group, which is then converted to an amino group. The Sandmeyer reaction, involving the use of copper(I) cyanide, replaces the amino group with a nitrile group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-Methylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 8-Methylnaphthalene-1-carboxylic acid.
Reduction: 8-Methylnaphthalene-1-amine.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
8-Methylnaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methylnaphthalene-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 8-Chloronaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
- Naphthalene-1,8-dicarbonitrile
Comparison: 8-Methylnaphthalene-1-carbonitrile is unique due to the presence of a methyl group, which can influence its reactivity and interactions compared to its halogenated counterparts. The methyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds .
Properties
CAS No. |
71235-71-7 |
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Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
8-methylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9N/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7H,1H3 |
InChI Key |
MSTPQZSADAQZNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2C#N |
Origin of Product |
United States |
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